molecular formula C18H23NO B13738566 2-Naphthol, 1-((4-ethylpiperidino)methyl)- CAS No. 101781-40-2

2-Naphthol, 1-((4-ethylpiperidino)methyl)-

Cat. No.: B13738566
CAS No.: 101781-40-2
M. Wt: 269.4 g/mol
InChI Key: GGSLOBUNSAAFTP-UHFFFAOYSA-N
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Description

2-Naphthol, 1-((4-ethylpiperidino)methyl)- is a chemical compound that belongs to the class of naphthols It is characterized by the presence of a naphthol group attached to a piperidine ring through an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthol, 1-((4-ethylpiperidino)methyl)- typically involves the reaction of 2-naphthol with 4-ethylpiperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Naphthol, 1-((4-ethylpiperidino)methyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced naphthol derivatives .

Mechanism of Action

The mechanism of action of 2-Naphthol, 1-((4-ethylpiperidino)methyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-Naphthol: An isomer of 2-naphthol with similar chemical properties but different reactivity due to the position of the hydroxyl group.

    2-Naphthol: The parent compound, which serves as a precursor for the synthesis of 2-Naphthol, 1-((4-ethylpiperidino)methyl)-.

    4-Ethylpiperidine: A component of the compound that contributes to its unique chemical properties.

Uniqueness

2-Naphthol, 1-((4-ethylpiperidino)methyl)- is unique due to the combination of the naphthol and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

101781-40-2

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

1-[(4-ethylpiperidin-1-yl)methyl]naphthalen-2-ol

InChI

InChI=1S/C18H23NO/c1-2-14-9-11-19(12-10-14)13-17-16-6-4-3-5-15(16)7-8-18(17)20/h3-8,14,20H,2,9-13H2,1H3

InChI Key

GGSLOBUNSAAFTP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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